N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide

Antiproliferative agents Benzofuran sulfonamide Cancer cell screening

Deploy this chiral benzofuran-sulfonamide (C17H16FNO4S) to quantify the biological impact of the 2-hydroxypropyl linker vs. achiral analogs. Publ. class benchmarks: hCA IX Ki 10.0–97.5 nM (selective over hCA I) & NCI-H460 IC50 ~4.13 µM. The 4-fluorobenzenesulfonamide zinc-binding warhead enables CA-targeted lead discovery. Resolve enantiomers prior to advanced pharmacology—racemic material supplied.

Molecular Formula C17H16FNO4S
Molecular Weight 349.38
CAS No. 2034441-80-8
Cat. No. B2859070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide
CAS2034441-80-8
Molecular FormulaC17H16FNO4S
Molecular Weight349.38
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C17H16FNO4S/c1-17(20,16-10-12-4-2-3-5-15(12)23-16)11-19-24(21,22)14-8-6-13(18)7-9-14/h2-10,19-20H,11H2,1H3
InChIKeySLGVPXABQRHJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide (CAS 2034441-80-8): A Benzofuran-Sulfonamide Scaffold for Specialized Biomedical Procurement


N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide is a synthetic benzofuran-sulfonamide derivative with molecular formula C17H16FNO4S and molecular weight 349.4 g/mol, featuring a 4-fluorobenzenesulfonamide group linked via a chiral 2-hydroxypropyl spacer to a benzofuran heterocycle . This compound belongs to a chemical class that has demonstrated measurable antiproliferative activity and selective carbonic anhydrase (CA) isoform inhibition in published studies, although direct biological data for this specific entity remain absent from the open-access primary literature . Its structural features—a fluorinated sulfonamide zinc-binding group, a hydrogen-bond-donating hydroxyl linker, and a benzofuran tail—position it within active SAR space that warrants investigation in cancer and CA-focused research programs.

Why Scientific Selection of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide Cannot Rely on Generic Benzofuran-Sulfonamide Substitution


Within the benzofuran-sulfonamide structural class, even seemingly minor modifications—such as linker length (propyl vs. hydroxypropyl), substitution pattern on the benzenesulfonamide ring (4-fluoro vs. other halogens or hydrogen), and the presence or absence of a hydroxyl group—can produce substantial differences in target affinity, isoform selectivity, and antiproliferative potency. Published structure–activity relationship (SAR) data for related series demonstrate that linker modifications can shift carbonic anhydrase Ki values by more than 10-fold and alter antiproliferative IC50 by several micromolar . Consequently, assuming functional equivalence among benzofuran-sulfonamide analogs without experimental confirmation is scientifically unsound and may undermine assay reproducibility and lead optimization campaigns.

Quantitative Evidence Guide for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide: Comparator-Driven Differentiation Data


Antiproliferative Activity Class Benchmark: Benzofuran-Sulfonamide Scaffold Performance Against NCI-H460 Cells

The benzofuran-sulfonamide scaffold to which the target compound belongs has demonstrated measurable antiproliferative activity in cell-based assays. In a study by Yang et al. (2011), compound 1h—a benzofuran-sulfonamide congener—exhibited an IC50 of 4.13 µM against the NCI-H460 non-small cell lung cancer line, marginally outperforming the clinical comparator cisplatin (IC50 of 4.52 µM) in the same assay system . While this data does not directly measure the target compound, it establishes a class-level benchmark for antiproliferative potential that can guide target prioritization and SAR design.

Antiproliferative agents Benzofuran sulfonamide Cancer cell screening

Carbonic Anhydrase Isoform Selectivity Profile of Benzofuran-Based Sulfonamides: Potency and Selectivity Windows

Benzofuran-based sulfonamides have been characterized as potent inhibitors of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. Abdelrahman et al. (2020) reported that a series of benzofuran-sulfonamide conjugates inhibited hCA IX with Ki values in the range 10.0–97.5 nM and hCA XII with Ki values of 10.1–71.8 nM, while displaying selectivity indices up to 250.3-fold over the off-target cytosolic isoform hCA I . The target compound, bearing a 4-fluorobenzenesulfonamide zinc-binding group and a benzofuran tail linked via a hydroxypropyl spacer, falls within this activity space structurally, although its exact Ki values remain unpublished.

Carbonic anhydrase inhibitors Tumor-associated isoforms Isoform selectivity

Linker Hydroxyl Group Differentiation from N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide (CAS 2034281-22-4)

The target compound (C17H16FNO4S, 349.4 g/mol) differs from its closest commercially available structural analog, N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide (CAS 2034281-22-4; C17H16FNO3S, 333.4 g/mol), by the presence of a hydroxyl group on the propyl linker chain . This hydroxyl group introduces a hydrogen-bond donor/acceptor site and a chiral center (at C2 of the propyl chain) that are absent in the comparator. Published SAR studies on benzofuran-sulfonamide series indicate that linker modifications can alter carbonic anhydrase Ki values by >10-fold and antiproliferative IC50 by several micromolar , underscoring the potential biological impact of this structural difference, though direct comparative data between these two specific analogs are not available.

Structure–activity relationship Linker optimization Hydrogen bonding

Chiral Center at the 2-Hydroxypropyl Position: Implications for Enantiomer-Specific Procurement and Biological Activity

The SMILES notation CC(O)(CNS(=O)(=O)c1ccc(F)cc1)c1cc2ccccc2o1 confirms that the target compound possesses a chiral center at the carbon bearing the hydroxyl and methyl groups on the hydroxypropyl linker. Commercially sourced material (CAS 2034441-80-8) is supplied as a racemic mixture (±) without specification of enantiomeric excess. In related sulfonamide and benzofuran classes, individual enantiomers have been shown to exhibit significantly different biological activities, although no enantiomer-resolved activity data have been published for this specific compound.

Chirality Enantiomer-specific activity Analytical verification

Recommended Research Application Scenarios for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide Based on Available Evidence


Cancer Cell Line Antiproliferative Screening Incorporating Benzofuran-Sulfonamide Scaffolds

The target compound is suitable for inclusion in antiproliferative screening panels against solid tumor cell lines, using the class-level benchmark of IC50 = 4.13 µM (NCI-H460) established for benzofuran-sulfonamide analog 1h as a quantitative reference point for hit validation . Its structural differentiation from simpler analogs (presence of 4-fluoro substituent and hydroxyl linker) makes it a valuable candidate for SAR expansion studies.

Carbonic Anhydrase Isoform Selectivity Profiling for Oncology Target Validation

Given the class-level evidence that benzofuran-sulfonamide derivatives achieve Ki values of 10.0–97.5 nM for hCA IX and selectivity indices up to 250.3 over hCA I , this compound can be deployed in profiling assays to determine its individual CA isoform inhibition profile. The 4-fluorobenzenesulfonamide group is a known zinc-binding pharmacophore, supporting its candidacy for CA-targeted lead discovery.

Linker-Dependent SAR Studies Comparing Hydroxypropyl vs. Propyl Spacers

Procurement of this compound alongside its achiral analog N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide (CAS 2034281-22-4) enables direct comparative studies to quantify the biological impact of the hydroxyl group on solubility, target engagement, and cellular activity. Published evidence demonstrates that linker modifications in this class can shift Ki and IC50 values by more than 10-fold , providing a quantitative framework for interpreting experimental outcomes.

Chiral Resolution and Enantiomer-Specific Pharmacological Evaluation

The target compound's chiral center at C2 of the hydroxypropyl linker necessitates enantiomeric resolution prior to advanced pharmacological studies. Researchers are advised to subject the racemic material to chiral HPLC separation and independently test the (R)- and (S)-enantiomers in parallel to identify any enantiomer-specific biological activity, as has been documented in related sulfonamide classes.

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.